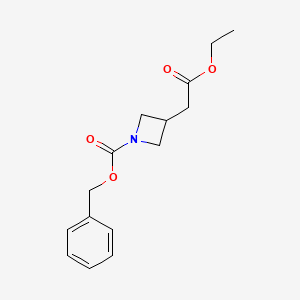

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, 95%

説明

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 319470-11-6 . It has a linear formula of C15H19NO4 . The compound has a molecular weight of 277.32 .

Molecular Structure Analysis

The InChI code for Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is 1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a compound with a molecular weight of 277.32 . It is recommended to be stored at 0-8°C . The physical form of the compound is not specified in the available resources .科学的研究の応用

Synthesis of Small-Ring Spirocycles

This compound serves as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes. The Carreira lab has reported that it can undergo [3+2] cycloadditions with dipolariphiles to generate a variety of small-ring spirocycles . These spirocycles are of interest due to their presence in numerous biologically active molecules and their potential pharmaceutical applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with the compound are P264, P270, P301+P312, P330, and P501 . These suggest that contact with skin should be avoided, ingestion should not occur, and if swallowed, medical advice should be sought .

特性

IUPAC Name |

benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVKSETUENCUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)